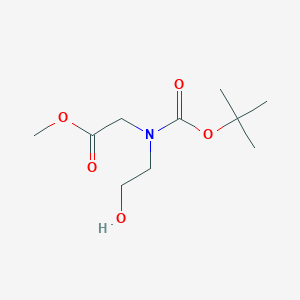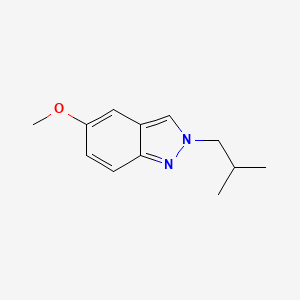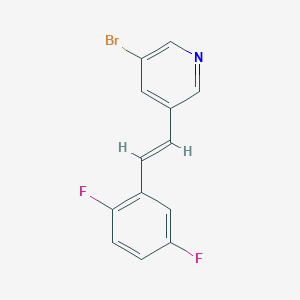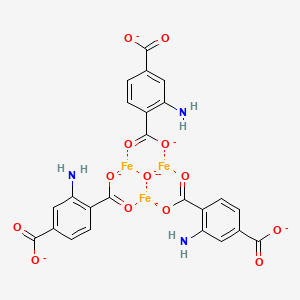
3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a propanenitrile backbone
Preparation Methods
The synthesis of 3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methoxybenzaldehyde with trifluoroacetic acid and a suitable nitrile source under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The methoxyphenyl group can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological activity . These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific target and context .
Comparison with Similar Compounds
3,3,3-Trifluoro-2-(2-methoxyphenyl)propanenitrile can be compared with other similar compounds, such as:
3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile: This compound has an additional trifluoromethyl group, which can further enhance its chemical stability and reactivity.
3,3,3-Trifluoro-2,2-dimethylpropionic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical and biological properties.
3-(2,2,2-Trifluoroethoxy)propanenitrile: This compound has an ethoxy group instead of a methoxy group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H8F3NO |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(2-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-5-3-2-4-7(9)8(6-14)10(11,12)13/h2-5,8H,1H3 |
InChI Key |
SWVVGQSOWXDMQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3AS,7AR)-1-Benzylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032484.png)
![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[2,3-dihydro-2-(2-hydroxyethyl)-3-imino-1H-pyrazol-1-yl]methyl]-8-oxo-, (6R,7R)-](/img/structure/B14032513.png)


![but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)


![(S)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14032547.png)

